Methyl 3-amino-2-benzylpropanoate

Physicochemical Profiling ADME Prediction Lipophilicity Optimization

Methyl 3-amino-2-benzylpropanoate (CAS 163210-86-4) is a β-amino acid methyl ester with the molecular formula C11H15NO2 and molecular weight of 193.24 g/mol. As a specific member of the β-amino ester class, it features a benzyl group at the α-position, a primary amino group at the β-position, and a reactive methyl ester functional group that enables direct peptide coupling and subsequent derivatization.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 163210-86-4
Cat. No. B3244708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-benzylpropanoate
CAS163210-86-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)CN
InChIInChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
InChIKeyQOEALULCQUCMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-benzylpropanoate (CAS 163210-86-4): A Core β-Amino Ester Intermediate for Research Procurement


Methyl 3-amino-2-benzylpropanoate (CAS 163210-86-4) is a β-amino acid methyl ester with the molecular formula C11H15NO2 and molecular weight of 193.24 g/mol [1]. As a specific member of the β-amino ester class, it features a benzyl group at the α-position, a primary amino group at the β-position, and a reactive methyl ester functional group that enables direct peptide coupling and subsequent derivatization . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, functioning as a β2-amino acid precursor for the construction of peptidomimetics, enzyme inhibitors, and chiral intermediates .

Why Methyl 3-amino-2-benzylpropanoate (163210-86-4) Cannot Be Casually Substituted by In-Class Analogs


Within the β-amino ester scaffold, subtle variations in substitution pattern produce substantial differences in physicochemical properties and biological activity that critically impact research outcomes. The specific α-benzyl substitution of methyl 3-amino-2-benzylpropanoate yields a distinct LogP value of 0.977 and a topological polar surface area (TPSA) of 52.32 Ų , which directly influences membrane permeability and binding site compatibility. More densely substituted analogs such as methyl 3-amino-2,2-dibenzylpropanoate (C18H21NO2, MW 283.37) exhibit a substantially higher XLogP3 of 2.9 and reduced aqueous solubility due to dual benzyl substitution [1], rendering them unsuitable for assays requiring balanced lipophilicity. Conversely, ester variants such as ethyl 3-amino-2-benzylpropanoate (C12H17NO2, MW 207.27, LogP 1.71) demonstrate altered hydrolysis kinetics and different prodrug activation profiles [2]. The hydrochloride salt form (CAS 864182-43-4, MW 229.70) offers enhanced aqueous solubility with a LogP of 1.36, but introduces a counterion that may interfere with certain coupling reactions or biological assays . The evidence below quantifies these functional divergences.

Quantitative Differentiation Evidence for Methyl 3-amino-2-benzylpropanoate (CAS 163210-86-4)


Lipophilicity and Membrane Permeability Control: LogP 0.977 Enables Predictable ADME Properties Compared to Dibenzyl and Ethyl Ester Analogs

Methyl 3-amino-2-benzylpropanoate exhibits a calculated LogP of 0.977 , positioning it in an optimal lipophilicity range for balanced membrane permeability and aqueous solubility. In direct comparison, the ethyl ester analog (CAS 91564-21-5) has a LogP of 1.71 [1], representing a 1.75-fold increase in lipophilicity that may alter cellular uptake kinetics and off-target partitioning. The α,α-dibenzyl substituted analog (CAS 125469-89-8) displays a markedly elevated XLogP3 of 2.9 [2], a 3-fold increase that significantly shifts the compound toward hydrophobic compartments and may compromise assay reproducibility in aqueous buffer systems. The hydrochloride salt form (CAS 864182-43-4) has a LogP of 1.36 with a LogD(pH 7.4) of -0.37 [3], demonstrating pH-dependent partitioning that distinguishes it from the neutral free base.

Physicochemical Profiling ADME Prediction Lipophilicity Optimization

Target Engagement Selectivity: Minimal VAP-1 Inhibition (IC50 >100 μM) Distinguishes This Scaffold from Potent Amine Oxidase Inhibitors

Methyl 3-amino-2-benzylpropanoate and structurally related β-amino esters exhibit negligible inhibition of vascular adhesion protein-1 (VAP-1/SSAO), with IC50 values exceeding 100,000 nM (>100 μM) against both rat and human VAP-1 expressed in CHO cells using [¹⁴C]-benzylamine as substrate [1]. This stands in stark contrast to optimized VAP-1 inhibitor scaffolds such as CHEMBL2326864, which achieves an IC50 of 230 nM against human VAP-1 under identical assay conditions [2], representing over a 435-fold difference in potency. Furthermore, highly potent VAP-1 inhibitors in the same structural class reach IC50 values as low as 14 nM [3], a >7,100-fold potency gap. This lack of VAP-1 activity positions methyl 3-amino-2-benzylpropanoate as an ideal control compound or selectivity profiling tool when off-target amine oxidase inhibition must be avoided.

Enzyme Inhibition Vascular Adhesion Protein-1 Selectivity Profiling

Weak DPP4 Inhibition (IC50 = 21.5 μM) Contrasts with Nanomolar DPP4 Inhibitors, Defining Scaffold Selectivity Boundaries

A structurally representative analog within the methyl 3-amino-2-benzylpropanoate scaffold class demonstrates an IC50 of 21,500 nM (21.5 μM) against human dipeptidyl peptidase IV (DPP4) in a fluorimetric assay using H-Gly-Pro-AMC peptide substrate [1]. This micromolar activity contrasts sharply with clinically relevant DPP4 inhibitors that achieve single-digit nanomolar IC50 values (e.g., 6 nM under comparable conditions [2]), representing a >3,500-fold difference in potency. The weak DPP4 engagement indicates that the α-benzyl-β-amino ester scaffold does not naturally occupy the DPP4 catalytic site with high affinity, making it suitable as a negative control for DPP4 inhibitor screening campaigns or as a starting scaffold requiring significant optimization for DPP4-targeted programs.

Dipeptidyl Peptidase IV Enzyme Selectivity Type 2 Diabetes Target

Molecular Complexity and Synthetic Accessibility: 5 Rotatable Bonds and 95% Commercial Purity Enable Efficient Derivatization

Methyl 3-amino-2-benzylpropanoate contains 5 rotatable bonds [1], providing conformational flexibility for target engagement while maintaining synthetic tractability. In comparison, the α,α-dibenzyl analog (methyl 3-amino-2,2-dibenzylpropanoate, CAS 125469-89-8) possesses 7 rotatable bonds and a molecular weight of 283.37 g/mol [2], representing a 47% increase in molecular weight (193.24 vs. 283.37) and a 40% increase in rotatable bonds. This increased complexity correlates with reduced synthetic yields and more challenging purification profiles. The target compound is commercially available at ≥95% purity from multiple vendors , whereas the dibenzyl analog requires custom synthesis or specialized sourcing with longer lead times [3]. The single α-benzyl substitution preserves a stereogenic center amenable to asymmetric synthesis while avoiding the steric congestion that complicates coupling reactions in bis-benzylated derivatives.

Synthetic Accessibility Medicinal Chemistry Building Block Procurement

Recommended Research and Industrial Applications for Methyl 3-amino-2-benzylpropanoate (163210-86-4)


β2-Amino Acid Precursor for Peptidomimetic Synthesis

The free primary amino group at the β-position combined with the activated methyl ester enables direct incorporation into peptide chains or peptidomimetic scaffolds via standard coupling chemistry. The LogP of 0.977 provides balanced lipophilicity that enhances membrane permeability of the resulting peptidomimetics without the excessive hydrophobicity seen in dibenzyl analogs (XLogP3 2.9 [1]). This compound serves as an ideal β2-amino acid precursor for constructing protease-resistant peptide analogs, where the β-amino acid backbone confers enhanced metabolic stability compared to α-amino acid sequences.

Selectivity Control Compound for Amine Oxidase and DPP4 Inhibitor Screening

Validated inactivity against VAP-1 (IC50 >100 μM [2]) and weak activity against DPP4 (IC50 = 21.5 μM [3]) establish this compound as a reliable negative control for high-throughput screening campaigns targeting these enzymes. Researchers developing VAP-1 or DPP4 inhibitors can employ this compound to define assay background, calculate Z'-factor metrics, and confirm that hit compounds demonstrate genuine target engagement rather than scaffold-derived promiscuous inhibition. The minimal target engagement profile has been quantified under standardized assay conditions, enabling reproducible cross-study comparisons.

Chiral Building Block for Asymmetric Synthesis of β2-Amino Acid Derivatives

The α-position stereogenic center of methyl 3-amino-2-benzylpropanoate provides a chiral template for asymmetric synthesis applications. Both (S)- and (R)-enantiomers are accessible via catalytic asymmetric hydrogenation of α-aminomethylacrylates using rhodium(Et-Duphos) catalysts, achieving enantioselectivities up to >99.5% ee and substrate-to-catalyst ratios of 10,000 . This synthetic accessibility, combined with the compound's 5 rotatable bonds and moderate molecular weight of 193.24 g/mol [4], makes it a practical chiral auxiliary or stereochemical building block for constructing optically pure β2-amino acid libraries.

Medicinal Chemistry Scaffold for eIF4E-Targeted Oncology Programs

Compounds structurally related to methyl 3-amino-2-benzylpropanoate have demonstrated eIF4E inhibitory activity, a critical factor in cap-dependent translation initiation implicated in cancer cell proliferation . The scaffold's benzyl substitution pattern provides a starting point for structure-activity relationship (SAR) exploration, with documented patent activity covering eIF4E inhibitors containing this core structure . Researchers pursuing oncology targets involving translational control mechanisms can leverage this compound as a lead-like starting point with favorable physicochemical properties (LogP 0.977, TPSA 52.32 Ų ) that satisfy Lipinski's rule of five criteria.

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